molecular formula C10H13ClFN B599110 (S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride CAS No. 1202478-48-5

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride

Cat. No. B599110
CAS RN: 1202478-48-5
M. Wt: 201.669
InChI Key: JEDQGNZWUCZQQJ-PPHPATTJSA-N
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Description

The compound “(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride” likely belongs to a class of organic compounds known as fluorinated amphetamines, which are amphetamines substituted by one or more fluorine atoms .


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a cyclopropyl group (a three-membered carbon ring), a fluorophenyl group (a phenyl ring with a fluorine atom), and a methanamine group (a methane molecule where one hydrogen atom is replaced by an amine group) .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their exact structure. For example, they might be solids or liquids at room temperature, and their solubility in water can vary .

Scientific Research Applications

Analytical Method Development

Research has been conducted on the analysis of flunarizine hydrochloride and its degradation products using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC). These methodologies are crucial for the separation and identification of complex mixtures in pharmaceutical formulations, demonstrating the importance of analytical chemistry in ensuring drug purity and safety (El-Sherbiny et al., 2005).

Synthesis and Optimization

Synthetic chemistry applications include the development of novel synthesis pathways for compounds acting as histamine H3-receptor antagonists, such as ciproxifan, which are significant in the treatment of neurological disorders. The optimization of synthesis procedures highlights the role of cyclopropyl and fluorophenyl groups in medicinal chemistry (Stark, 2000).

Pharmacological Applications

In pharmacology, novel aryloxyethyl derivatives of methanamine have been explored for their antidepressant-like activity, demonstrating the potential of cyclopropyl(4-fluorophenyl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists. These compounds exhibit promising pharmacokinetic profiles and robust in vivo efficacy, suggesting their potential as therapeutic agents for depression (Sniecikowska et al., 2019).

Antimicrobial and Antitubercular Activity

The synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents underscore the significance of cyclopropyl(4-fluorophenyl)methanamine derivatives in the development of new antimicrobial drugs. These compounds have shown efficacy against Mycobacterium tuberculosis and Plasmodium falciparum, indicating their potential in combating infectious diseases (Ajay et al., 2010).

Material Science Applications

In material science, the study of photoinitiated cationic polymerization of substituted vinylcyclopropanes provides insights into the development of new polymeric materials with potential applications in various industrial sectors. This research highlights the versatility of cyclopropyl-containing compounds in polymer chemistry (Al-Doaiss et al., 2005).

Mechanism of Action

The mechanism of action of fluorinated amphetamines and similar compounds often involves their interaction with neurotransmitter systems in the brain, but the specific mechanism of action for “(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride” is not known .

Safety and Hazards

Fluorinated amphetamines and similar compounds can be hazardous. They might be harmful if swallowed, cause skin irritation, and cause serious eye irritation .

properties

IUPAC Name

(S)-cyclopropyl-(4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDQGNZWUCZQQJ-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704203
Record name (S)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride

CAS RN

1202478-48-5
Record name (S)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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